(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole
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Overview
Description
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic isoxazole derivative. Isoxazoles are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol is treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which is then cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the isoxazole ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Agriculture: These compounds have shown fungicidal activity against a broad spectrum of plant pathogens.
Chemistry: The unique structure of these compounds makes them interesting subjects for synthetic and mechanistic studies.
Mechanism of Action
The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves interactions with various molecular targets. For instance, their fungicidal activity is believed to result from the inhibition of key enzymes in the fungal metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
3H,6H-Thieno[3,4-c]isoxazole: Another bicyclic isoxazole derivative with similar biological activities.
3H,6H-Furo[3,4-c]isoxazol-6-one: A related compound with different substituents, showing varied biological activities.
Properties
CAS No. |
132439-87-3 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-7-6(3-10-8)4-11-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m0/s1 |
InChI Key |
ZIUFTJXKCLNTHW-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=NOC[C@@H]2CO1 |
SMILES |
CC(C)C1C2=NOCC2CO1 |
Canonical SMILES |
CC(C)C1C2=NOCC2CO1 |
Synonyms |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
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